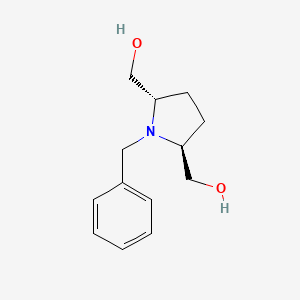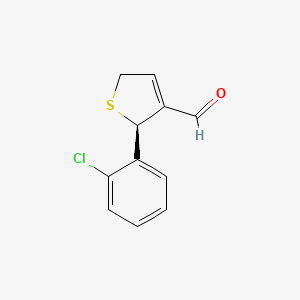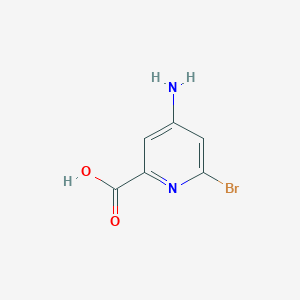![molecular formula C12H18N4 B11885463 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-37-3](/img/structure/B11885463.png)
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid generates an intermediate, which is then converted to the desired spiro compound using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism by which 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s spiro structure allows it to fit into unique binding pockets, making it a versatile tool in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A strong base used in various organic transformations.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base with applications in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural motifs used in fluorescence and bioimaging applications.
Uniqueness
What sets 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane apart is its unique spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
646056-37-3 |
|---|---|
Molekularformel |
C12H18N4 |
Molekulargewicht |
218.30 g/mol |
IUPAC-Name |
7-methyl-1-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-6-4-12(9-15)3-2-5-16(12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
RIXKBENZAAKEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCCN2C3=CN=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)

![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)






![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)

![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)

